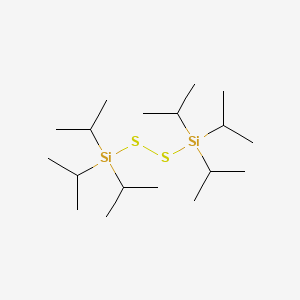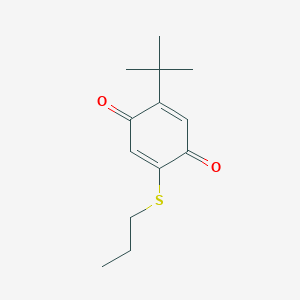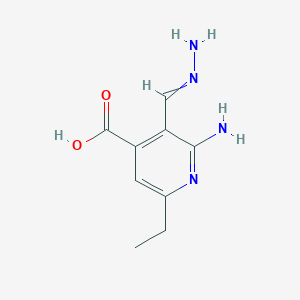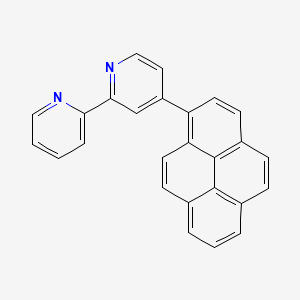![molecular formula C19H15O5- B12572323 4-(Dibenzo[b,d]furan-2-yl)-3-(methoxycarbonyl)pent-3-enoate CAS No. 192724-86-0](/img/structure/B12572323.png)
4-(Dibenzo[b,d]furan-2-yl)-3-(methoxycarbonyl)pent-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dibenzo[b,d]furan-2-yl)-3-(methoxycarbonyl)pent-3-enoate is a complex organic compound that features a dibenzofuran moiety Dibenzofuran is a heterocyclic organic compound with a fused structure consisting of two benzene rings and one furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibenzo[b,d]furan-2-yl)-3-(methoxycarbonyl)pent-3-enoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Dibenzofuran Core: The dibenzofuran core can be synthesized through the cyclization of biphenyl derivatives.
Alkene Formation: The pent-3-enoate moiety is introduced through reactions involving alkenes, such as Wittig or Horner-Wadsworth-Emmons reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dibenzo[b,d]furan-2-yl)-3-(methoxycarbonyl)pent-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert double bonds into single bonds or to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
4-(Dibenzo[b,d]furan-2-yl)-3-(methoxycarbonyl)pent-3-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of advanced materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 4-(Dibenzo[b,d]furan-2-yl)-3-(methoxycarbonyl)pent-3-enoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in metabolic pathways or cellular processes, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzofuran: The parent compound, which lacks the methoxycarbonyl and pent-3-enoate groups.
4-(Dibenzo[b,d]furan-2-yl)butanoic acid: A similar compound with a carboxylic acid group instead of the methoxycarbonyl group.
3-(Dibenzo[b,d]furan-2-yl)propanoic acid: Another related compound with a shorter carbon chain.
Uniqueness
4-(Dibenzo[b,d]furan-2-yl)-3-(methoxycarbonyl)pent-3-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the methoxycarbonyl group and the pent-3-enoate moiety allows for a wider range of chemical modifications and interactions compared to its simpler analogs.
Propriétés
Numéro CAS |
192724-86-0 |
|---|---|
Formule moléculaire |
C19H15O5- |
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
4-dibenzofuran-2-yl-3-methoxycarbonylpent-3-enoate |
InChI |
InChI=1S/C19H16O5/c1-11(14(10-18(20)21)19(22)23-2)12-7-8-17-15(9-12)13-5-3-4-6-16(13)24-17/h3-9H,10H2,1-2H3,(H,20,21)/p-1 |
Clé InChI |
NGKAPFLZEDIENE-UHFFFAOYSA-M |
SMILES canonique |
CC(=C(CC(=O)[O-])C(=O)OC)C1=CC2=C(C=C1)OC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxan-4-yl]propanoate](/img/structure/B12572248.png)

![Fluoro[tris(trifluoromethanesulfonyl)]methane](/img/structure/B12572256.png)

![4-(2-Ethyl-8-iodo-7-methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-yl)benzoic acid](/img/structure/B12572279.png)
![[5,5'-Bithieno[3,4-b]-1,4-dioxin]-7,7'-dicarboxaldehyde,2,2',3,3'-tetrahydro-](/img/structure/B12572288.png)

![1-Bromo-4-[(2-ethylhexyl)oxy]-2,5-dimethylbenzene](/img/structure/B12572315.png)

![[1-Amino-3-(methylsulfanyl)propyl]phosphonothioic O,O-acid](/img/structure/B12572328.png)


![(E)-1-[(4-Methylphenyl)sulfanyl]-2-(3-nitrophenyl)diazene](/img/structure/B12572339.png)
